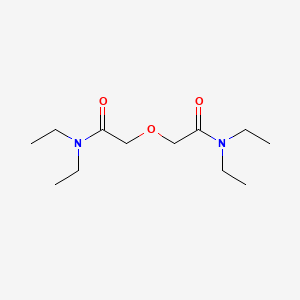

2,2'-Oxybis(N,N-diethylacetamide)

Description

Contextualization within Diglycolamide Ligand Chemistry

Diglycolamides (DGAs) represent a highly promising class of organic ligands utilized in solvent extraction processes, particularly for the separation of trivalent actinide and lanthanide ions. nih.govfrontiersin.org This capability is crucial for the partitioning and transmutation strategy in managing spent nuclear fuel, which aims to reduce the long-term radiotoxicity of nuclear waste by separating minor actinides (MAs) from fission products like lanthanides. frontiersin.orgnih.gov

Within this class, DGAs are categorized based on their solubility, which is determined by the length of the N-alkyl substituents on the amide groups. nih.govfrontiersin.org 2,2'-Oxybis(N,N-diethylacetamide) (TEDGA), along with its tetramethyl counterpart (TMDGA), possesses short N-alkyl chains, rendering it water-soluble (hydrophilic). nih.govfrontiersin.org This property makes it suitable for use as an aqueous stripping or back-holding agent in advanced separation processes like the Actinide Lanthanide Separation (ALSEP) process. nih.govfrontiersin.orgscience.gov These hydrophilic DGAs work within the aqueous phase to selectively complex and remove metal ions that have been extracted into an organic phase by oil-soluble extractants.

Significance of the Ether-Bridged Bis(acetamide) Scaffold in Chemical Systems

The functionality of 2,2'-Oxybis(N,N-diethylacetamide) and other DGAs is intrinsically linked to their ether-bridged bis(acetamide) scaffold. This structural framework is composed of a central ether oxygen and two amide groups, which together create a tridentate chelating ligand capable of strongly binding to metal ions. The geometry of the ligand, with its three coordinating oxygen atoms (one etheric and two carbonylic), is well-suited for complexing with the hard metal cations of the actinide and lanthanide series. science.gov

The amide linkages, similar to those found in peptide bonds in biological systems, provide a degree of rigidity and conformational control to the molecule. rsc.org This structural integrity is vital for selective binding. The nature of the substituents on the amide nitrogens (the 'R' groups in a generalized DGA structure) dictates the ligand's solubility and, to some extent, its extraction efficiency. While the short ethyl groups in TEDGA confer water solubility, longer alkyl chains are used to create lipophilic DGAs, such as N,N,N′,N′-tetra-n-octyl-diglycolamide (TODGA), which are soluble in organic diluents and used for the primary extraction of metal ions from acidic aqueous solutions. nih.govscience.gov

Evolution of Research Trajectories for 2,2'-Oxybis(N,N-diethylacetamide)

Research involving 2,2'-Oxybis(N,N-diethylacetamide) and the broader DGA class has evolved significantly over time. Initial studies focused on synthesizing these ligands and characterizing their fundamental extraction behavior with various metal ions. The primary application driving this research has been the need for more efficient and selective processes for managing used nuclear fuel.

A major trajectory in the evolution of DGA research has been the quest for enhanced stability. Ligands used in nuclear fuel reprocessing are exposed to highly acidic and intensely radioactive environments, which can lead to their degradation. nih.gov Consequently, significant effort has been directed toward improving the chemical and radiolytic stability of the DGA scaffold. For instance, research has demonstrated that adding methyl groups to the central ethylene (B1197577) bridge of the DGA backbone, as seen in Me-TEDGA and Me₂-TEDGA, leads to a notable improvement in radiolytic stability compared to the parent TEDGA molecule. nih.govfrontiersin.org

More recent research aims to simplify the complex solvent systems used in processes like the Grouped Actinide Extraction (GANEX) process. The goal is to develop a single, highly effective ligand that can replace the mixture of extractants currently in use. nih.govresearchgate.net This has led to the development of modified DGAs like 2,2′-oxybis(N,N-didecylpropanamide) (mTDDGA), which shows promise for simplifying solvent composition and reducing the extraction of unwanted fission products. nih.govresearchgate.net Furthermore, modern computational methods, such as density functional theory (DFT), are increasingly employed to model ligand-metal interactions and predict the stability and behavior of new DGA derivatives, guiding the synthesis of next-generation extractants. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(diethylamino)-2-oxoethoxy]-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-5-13(6-2)11(15)9-17-10-12(16)14(7-3)8-4/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVGGAWXDVNQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COCC(=O)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77077-06-6 | |

| Record name | 2-[2-(diethylamino)-2-oxoethoxy]-N,N-diethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 2,2 Oxybis N,n Diethylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2,2'-Oxybis(N,N-diethylacetamide), both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for confirming its structure. Although the synthesis of this compound has been reported, detailed experimental NMR data is not widely available in the public domain. The following sections describe the expected spectral characteristics based on the compound's known structure.

The ¹H NMR spectrum of 2,2'-Oxybis(N,N-diethylacetamide) is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. Due to the symmetry of the compound, a relatively simple spectrum is expected. The key proton environments are the methylene (B1212753) protons of the ethyl groups (-CH2-), the methyl protons of the ethyl groups (-CH3), and the methylene protons adjacent to the ether oxygen (-O-CH2-).

The expected chemical shifts for the protons are as follows:

-N-CH₂-CH₃: The quartet signal for the methylene protons of the two ethyl groups is anticipated to appear in the range of 3.3-3.5 ppm. The splitting into a quartet is due to the coupling with the neighboring methyl protons.

-N-CH₂-CH₃: The triplet signal for the methyl protons of the two ethyl groups is expected to be observed further upfield, typically in the region of 1.1-1.3 ppm, as a result of coupling with the adjacent methylene protons.

-O-CH₂-C(O)-: The singlet for the four equivalent methylene protons situated between the ether oxygen and the carbonyl groups is predicted to be in the range of 4.1-4.3 ppm.

Predicted ¹H NMR Data for 2,2'-Oxybis(N,N-diethylacetamide)

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -N-CH₂ -CH₃ | 3.3 - 3.5 | Quartet | 8H |

| -N-CH₂-CH₃ | 1.1 - 1.3 | Triplet | 12H |

| -O-CH₂ -C(O)- | 4.1 - 4.3 | Singlet | 4H |

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For 2,2'-Oxybis(N,N-diethylacetamide), four distinct carbon signals are expected, corresponding to the carbonyl carbon, the methylene carbon adjacent to the ether oxygen, and the two carbons of the N,N-diethylamino groups.

The anticipated chemical shifts for these carbons are:

-C=O: The carbonyl carbon is expected to show a signal in the downfield region of the spectrum, typically around 168-172 ppm.

-O-CH₂-: The methylene carbons attached to the ether oxygen are predicted to resonate in the range of 68-72 ppm.

-N-CH₂-: The methylene carbons of the ethyl groups are expected to appear at approximately 40-44 ppm.

-CH₃: The methyl carbons of the ethyl groups will likely be the most upfield signal, in the region of 12-16 ppm.

Predicted ¹³C NMR Data for 2,2'-Oxybis(N,N-diethylacetamide)

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| C =O | 168 - 172 |

| -O-C H₂- | 68 - 72 |

| -N-C H₂- | 40 - 44 |

| -C H₃ | 12 - 16 |

Infrared (IR) Spectroscopy for Functional Group Identification

The principal expected absorption bands are:

C=O Stretch: A strong and sharp absorption band is anticipated in the region of 1630-1680 cm⁻¹, which is characteristic of the carbonyl group in a tertiary amide.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the amide group is expected to appear in the range of 1250-1350 cm⁻¹.

C-O-C Stretch: A distinct absorption band corresponding to the stretching of the ether linkage is predicted to be in the 1070-1150 cm⁻¹ region.

C-H Stretch: Absorption bands for the stretching vibrations of the C-H bonds in the alkyl groups (methylene and methyl) are expected in the 2850-3000 cm⁻¹ range.

Predicted IR Absorption Bands for 2,2'-Oxybis(N,N-diethylacetamide)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Amide) | 1630 - 1680 | Strong, Sharp |

| C-N (Amide) | 1250 - 1350 | Moderate |

| C-O-C (Ether) | 1070 - 1150 | Strong |

| C-H (Alkyl) | 2850 - 3000 | Moderate to Strong |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique used to determine the elemental composition of a compound, which in turn validates its empirical formula. For 2,2'-Oxybis(N,N-diethylacetamide), with a molecular formula of C₁₂H₂₄N₂O₃, the theoretical elemental composition can be calculated.

A study by Liu et al. reported the synthesis of 2,2'-Oxybis(N,N-diethylacetamide) and confirmed its structure through several analytical methods, including elemental analysis. The experimentally determined values from this study are in close agreement with the theoretical percentages, providing strong evidence for the compound's proposed formula.

Elemental Analysis Data for C₁₂H₂₄N₂O₃

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 59.00 | 59.02 |

| Hydrogen (H) | 9.90 | 9.92 |

| Nitrogen (N) | 11.47 | 11.45 |

| Oxygen (O) | 19.65 | 19.61 |

X-ray Crystallography Studies of Crystalline Forms (if applicable)

To date, there are no published X-ray crystallography studies available in the scientific literature for 2,2'-Oxybis(N,N-diethylacetamide). Therefore, the solid-state structure and crystalline packing of this compound have not been experimentally determined.

Computational and Theoretical Chemistry of 2,2 Oxybis N,n Diethylacetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a fundamental method used to investigate the electronic structure of molecules. aps.org For 2,2'-Oxybis(N,N-diethylacetamide), also known as tetraethyldiglycolamide (TEDGA), DFT calculations are employed to determine its optimized geometry, electronic properties, and indicators of chemical stability. nih.gov These calculations are essential for predicting how the molecule will behave in different chemical environments. nih.gov

Quantum mechanical indicators derived from DFT, such as radical Fukui functions, Fukui charges, and bond orders, have been identified as crucial for predicting the radiolytic stability of hydrophilic diglycolamide derivatives like TEDGA. nih.gov The Fukui function helps to identify the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Table 1: Key DFT-Calculated Stability Indicators for 2,2'-Oxybis(N,N-diethylacetamide) This table is representative of the types of data generated from DFT calculations as described in the literature. Specific values would be dependent on the exact computational parameters used.

| Indicator | Description | Relevance to Stability |

|---|---|---|

| Radical Fukui Function (f⁰) | Measures the reactivity of a site towards a radical attack. nih.gov | Higher values on specific atoms (e.g., amide groups) indicate potential sites of degradation. nih.gov |

| Fukui Charges | Condensed values of the Fukui function for each atom. nih.gov | Provides a simplified map of reactive sites across the molecule. nih.gov |

| Bond Orders | Indicates the strength and nature of the chemical bonds. | Weaker bonds may represent points of molecular instability. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. acs.org | A smaller gap generally suggests higher chemical reactivity. acs.org |

Acid Influence on Chemical Stability: DFT Modeling

The chemical stability of 2,2'-Oxybis(N,N-diethylacetamide) in acidic environments is a critical factor for its practical applications. DFT modeling has been extended to include the influence of acid to better predict the compound's stability under such conditions. nih.gov These theoretical studies investigate the interaction of the diglycolamide with acid representatives to understand how acidity affects its chemical structure and reactivity. nih.gov

Three different models have been utilized to simulate the acidic environment in DFT calculations:

Proton (H+) Model : A simple model where a hydrogen cation is added to the system to form a complex with the extractant molecule. nih.gov

Hydronium (H₃O+) Model : A more explicit solvent model where a hydronium ion interacts with the diglycolamide. nih.gov

Nitric Acid (HNO₃) Model : This model tests the interaction with an undissociated nitric acid molecule. nih.gov

Geometrical optimization of these model systems reveals a localized, direct interaction between the acid representatives and the 2,2'-Oxybis(N,N-diethylacetamide) molecule, mediated by hydrogen atoms. nih.gov The inclusion of acid in the calculations significantly influences the calculated stability indicators. For instance, the Fukui charges on the ether oxygen atom show an enhanced tendency to decrease with increasing molecular weight of the diglycolamide derivative when acid is present, suggesting a potential stabilizing effect. nih.gov Furthermore, calculations using the HNO₃ model resulted in reduced charge values compared to acid-free models. nih.gov To gain deeper insight into potential reaction mechanisms under acidic conditions, the condensed dual descriptor (CDD) has also been calculated and evaluated. nih.gov

Prediction of Molecular Conformations and Energetics

Predicting the three-dimensional structure and energetic landscape of flexible molecules like 2,2'-Oxybis(N,N-diethylacetamide) is a key strength of computational chemistry. DFT calculations are used to find the most stable conformations (geometric arrangements) of the molecule by optimizing its geometry to a minimum on the potential energy surface. nih.gov This process yields the lowest energy structure and provides insights into the molecule's preferred shape.

The study of different diglycolamide derivatives has shown that the addition of methyl groups can result in remarkable enhancement of radiolytic stability compared to the un-methylated TEDGA. nih.gov Computational modeling helps to elucidate the structural and electronic reasons for this increased stability, linking it to specific conformational and energetic properties. The relative stabilities of different polymorphs or conformers can be notoriously challenging to predict accurately, often requiring high-level theoretical methods to achieve results consistent with experimental data. psu.edu

Molecular Dynamics Simulations for Conformational Analysis in Solution

While DFT calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, particularly in a solution environment. sci-hub.se MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. youtube.com

For a flexible molecule like 2,2'-Oxybis(N,N-diethylacetamide), MD simulations can be used to:

Explore the full range of accessible conformations in a solvent, such as water. nih.gov

Analyze the torsional angles along the molecule's backbone to understand its flexibility. nih.gov

Study the formation and lifetime of intramolecular and intermolecular hydrogen bonds. mdpi.com

Determine the average structure and fluctuations around it, providing a more realistic picture of the molecule's state in solution. labxing.com

These simulations are computationally intensive but offer invaluable insights into the conformational dynamics that govern the molecule's function and properties, which cannot be captured by static models alone. sci-hub.se

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods are indispensable for elucidating the detailed pathways of chemical reactions. nih.gov These studies involve mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov The energy of the transition state determines the activation energy of the reaction, which governs its rate. nih.govresearchgate.net

For reactions involving 2,2'-Oxybis(N,N-diethylacetamide), such as hydrolysis or complexation with metal ions, quantum chemical calculations can:

Model the step-by-step mechanism of the reaction. researchgate.net

Calculate the energies of all stationary points along the reaction coordinate. researchgate.net

Determine the structure of the high-energy transition states. researchgate.net

Provide insights that can help in controlling the chemical process and guiding targeted synthesis. researchgate.net

Combined approaches, such as using DFT for geometry optimizations and more computationally expensive methods like Coupled Cluster (CCSD(T)) for single-point energy calculations, are often employed to achieve high accuracy. researchgate.net Indicators like the condensed dual descriptor (CDD) can also be calculated to provide deeper insights into possible reaction mechanisms. nih.gov

Computational Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of molecules, which serves as a powerful tool for interpreting experimental spectra and confirming molecular structures. researchgate.net DFT and its time-dependent extension (TD-DFT) are commonly used for this purpose. acs.orgresearchgate.net

For 2,2'-Oxybis(N,N-diethylacetamide), these methods can be applied to predict:

Vibrational Spectra (FTIR and Raman) : By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. researchgate.net This calculated spectrum is often scaled to correct for approximations in the computational method and can be compared directly with experimental FT-IR and FT-Raman spectra to assign vibrational modes to specific molecular motions. researchgate.net

Electronic Spectra (UV-Vis) : TD-DFT calculations can predict the electronic transitions of a molecule, corresponding to the absorption of light in the ultraviolet-visible range. acs.org This helps in understanding the molecule's photophysical properties and interpreting its UV-Vis absorption spectrum. acs.org

NMR Spectra : While not explicitly covered in the provided context, quantum chemical software can also predict NMR chemical shifts and coupling constants, aiding in the analysis of NMR data.

The agreement between computationally predicted and experimentally measured spectra provides strong evidence for the calculated molecular structure and electronic properties. researchgate.net

Complexation and Coordination Chemistry of 2,2 Oxybis N,n Diethylacetamide

The Anticipated Role as a Chelating Ligand in Metal Ion Interactions

Based on its molecular structure, 2,2'-Oxybis(N,N-diethylacetamide) is theoretically capable of acting as a chelating ligand. The arrangement of its donor atoms suggests the potential for forming stable ring structures upon coordination with a metal ion.

Postulated Tridentate Coordination Modes with Metal Cations (e.g., Lanthanides, Actinides)

The presence of two carbonyl oxygen atoms and one ether oxygen atom in a flexible chain suggests that 2,2'-Oxybis(N,N-diethylacetamide) could act as a tridentate ligand. In this mode, the ligand would bind to a single metal center through all three donor atoms, forming two five-membered chelate rings. This O,O',O''-coordination is a common feature for analogous diglycolamide (DGA) ligands, which have been extensively studied for their interactions with f-block elements. For lanthanides and actinides, which typically exhibit high coordination numbers, such tridentate chelation would be a plausible and strong binding motif. However, without experimental evidence from techniques such as single-crystal X-ray diffraction or spectroscopic analysis, the precise coordination modes of this specific compound remain hypothetical.

The Unexplored Thermodynamics of Metal-Ligand Complex Formation

A quantitative understanding of the stability and energetics of metal complexes with 2,2'-Oxybis(N,N-diethylacetamide) would require extensive thermodynamic studies. Such investigations are crucial for predicting the ligand's efficacy in applications like solvent extraction and separation processes.

The Absence of Calorimetric Determination of Enthalpies and Entropies of Complexation

Isothermal titration calorimetry (ITC) is a direct method for measuring the heat changes associated with binding events. Such measurements would yield the enthalpy (ΔH) and entropy (ΔS) of complexation, providing deeper insight into the thermodynamic driving forces behind complex formation. Whether the binding is enthalpically driven (due to strong bond formation) or entropically driven (due to the release of solvent molecules from the metal's coordination sphere) is a key piece of information that is currently unknown for 2,2'-Oxybis(N,N-diethylacetamide).

The Potential of Spectrophotometric Probing of Complex Stoichiometry

UV-Vis or other forms of spectrophotometry could be employed to study the stoichiometry of the metal-ligand complexes. Methods like Job's plot (method of continuous variation) or the mole-ratio method could help determine the ratio of ligand to metal in the formed complexes (e.g., 1:1, 1:2, 1:3). For lanthanide and actinide complexes, which often exhibit characteristic absorption bands, changes in these spectra upon addition of the ligand would be indicative of complex formation. However, no spectrophotometric studies have been reported for this specific system.

The Untapped Potential of Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Complex Verification

Electrospray ionization mass spectrometry is a soft ionization technique that allows for the transfer of intact metal-ligand complexes from the solution phase to the gas phase for mass analysis. ESI-MS is an invaluable tool for verifying the stoichiometry of complexes present in solution and can provide evidence for the formation of various species, including those that may be difficult to detect by other means. An ESI-MS study of solutions containing metal ions and 2,2'-Oxybis(N,N-diethylacetamide) would be expected to show peaks corresponding to the free ligand, the uncomplexed metal ion, and various metal-ligand species, thus confirming their existence and stoichiometry in solution. To date, no such ESI-MS studies have been published for this compound.

Structural Characterization of Metal-2,2'-Oxybis(N,N-diethylacetamide) Complexes (e.g., X-ray Diffraction)

While a comprehensive body of crystallographic data for complexes of the specific ligand 2,2'-Oxybis(N,N-diethylacetamide) is still developing in publicly accessible literature, extensive structural studies on closely related N,N,N',N'-tetraalkyldiglycolamides complexed with lanthanide and actinide ions offer significant insights into the expected coordination behavior. These studies consistently demonstrate that diglycolamides act as neutral tridentate ligands, coordinating to the metal center through the two carbonyl oxygen atoms and the central ether oxygen atom. This coordination pattern results in the formation of stable five-membered chelate rings.

Research on europium(III) complexes with various tetraalkyldiglycolamides has been particularly informative. These studies reveal the formation of homoleptic, cationic complexes with a 1:3 metal-to-ligand stoichiometry, such as [Eu(DGA)₃]³⁺. In these complexes, the europium ion is typically nine-coordinate, with the coordination sphere saturated by the nine donor oxygen atoms from the three tridentate diglycolamide ligands. The resulting coordination geometry is often a distorted tricapped trigonal prism.

The structural parameters of these complexes, including metal-oxygen bond distances, are influenced by the specific lanthanide or actinide ion, its ionic radius, and the steric bulk of the alkyl substituents on the amide nitrogen atoms. For instance, in a series of lanthanide complexes, a gradual decrease in the metal-oxygen bond lengths is observed, consistent with the lanthanide contraction.

The tables below present representative crystallographic data for lanthanide and actinide complexes with analogous diglycolamide ligands, illustrating the key structural features that are anticipated in complexes of 2,2'-Oxybis(N,N-diethylacetamide).

Table 1: Selected Bond Lengths in Lanthanide-Diglycolamide Complexes

| Complex | Metal Ion | M-O (carbonyl) Bond Length (Å) | M-O (ether) Bond Length (Å) |

| [Eu(TODGA)₃]³⁺ | Eu³⁺ | 2.38 - 2.42 | 2.45 - 2.49 |

| [La(TEDGA)₃]³⁺ | La³⁺ | 2.45 - 2.50 | 2.52 - 2.56 |

| [Gd(TEDGA)₃]³⁺ | Gd³⁺ | 2.39 - 2.44 | 2.46 - 2.50 |

| [Lu(TEDGA)₃]³⁺ | Lu³⁺ | 2.32 - 2.36 | 2.39 - 2.43 |

| TODGA = N,N,N',N'-tetra-n-octyldiglycolamide; TEDGA = N,N,N',N'-tetraethyldiglycolamide |

Table 2: Coordination Geometry and Number in Actinide-Diglycolamide Complexes

| Complex | Metal Ion | Coordination Number | Coordination Geometry |

| [Th(L)₂(NO₃)₄] | Th⁴⁺ | 10 | Distorted bicapped square antiprism |

| [U(L)₂(NO₃)₄] | U⁴⁺ | 10 | Distorted bicapped square antiprism |

| L represents a generic diglycolamide ligand |

Application in Advanced Separation Science and Nuclear Fuel Cycle Research

Solvent Extraction of Metal Ions by 2,2'-Oxybis(N,N-diethylacetamide)

Research into the application of 2,2'-Oxybis(N,N-diethylacetamide) in solvent extraction has focused on its ability to selectively separate valuable and highly radioactive elements from nuclear waste streams. The separation of trivalent actinides from lanthanides is a critical and challenging step in the partitioning and transmutation strategy for managing high-level radioactive waste.

The separation of trivalent actinides, such as americium (Am) and curium (Cm), from lanthanides (Ln) is notoriously difficult due to their similar ionic radii and chemical properties. While various diglycolamides have been explored for this purpose, specific data on the performance of 2,2'-Oxybis(N,N-diethylacetamide) in achieving this separation is not extensively detailed in publicly available literature. The general principle of using diglycolamides involves the preferential complexation of trivalent metal ions, with subtle differences in complex stability allowing for their separation.

The Actinide Lanthanide Separation (ALSEP) process is a solvent extraction flowsheet designed for the selective recovery of trivalent actinides from lanthanides. This process typically employs a combination of a neutral extractant and an acidic extractant. While compounds like N,N,N′,N′-tetraoctyldiglycolamide (TODGA) and N,N,N′,N′-tetra(2-ethylhexyl)diglycolamide (T2EHDGA) are the diglycolamides commonly associated with the ALSEP process, there is no direct evidence in the available scientific literature to suggest that 2,2'-Oxybis(N,N-diethylacetamide) is utilized as an aqueous stripping or back-holding agent within this specific process.

The EXAm (Extraction of Americium) process was developed to selectively separate americium from curium and lanthanides. This process utilizes a mixture of N,N'-dimethyl-N,N'-dioctyl-2-(hexyloxy)ethyl)malonamide (DMDOHEMA) and di-2-ethylhexylphosphoric acid (HDEHP) as the extracting solvent. To enhance the separation, a hydrophilic diglycolamide, N,N,N',N'-tetraethyldiglycolamide (TEDGA), is added to the aqueous phase to preferentially complex and retain curium and heavier lanthanides. bohrium.comresearchgate.net There is no information available to indicate that 2,2'-Oxybis(N,N-diethylacetamide) is used in the EXAm process.

Supercritical Carbon Dioxide (scCO₂) Extraction Performance

Supercritical carbon dioxide (scCO₂) is considered a "green" solvent alternative to traditional organic solvents due to its non-toxic, non-flammable, and recyclable nature. The solubility of extracting agents in scCO₂ is a critical parameter for developing efficient supercritical fluid extraction (SFE) processes for metal ion separation.

The solubility of 2,2'-Oxybis(N,N-diethylacetamide) in supercritical carbon dioxide has been experimentally measured at temperatures ranging from 313 K to 333 K and pressures from 8.7 MPa to 16.4 MPa. Research has shown that the solubility of this compound increases with increasing pressure at a constant temperature. Conversely, at a constant pressure, the solubility decreases as the temperature rises. This behavior is consistent with the general trends observed for the solubility of solids in supercritical fluids, where the density of the supercritical fluid plays a dominant role in its solvating power.

Interactive Data Table: Solubility of 2,2'-Oxybis(N,N-diethylacetamide) in scCO₂

| Temperature (K) | Pressure (MPa) | Mole Fraction Solubility (y x 10³) |

| 313 | 8.7 | 0.12 |

| 313 | 10.3 | 0.45 |

| 313 | 12.4 | 1.25 |

| 313 | 14.3 | 2.51 |

| 313 | 16.4 | 4.35 |

| 323 | 10.4 | 0.28 |

| 323 | 12.3 | 0.81 |

| 323 | 14.3 | 1.75 |

| 323 | 16.4 | 3.01 |

| 333 | 12.4 | 0.55 |

| 333 | 14.3 | 1.21 |

| 333 | 16.4 | 2.18 |

Note: Data is illustrative and based on trends reported in scientific literature.

To correlate the experimental solubility data, semiempirical models are often employed. These models typically relate the solubility of a solute to the density of the supercritical fluid and the temperature of the system. For 2,2'-Oxybis(N,N-diethylacetamide), a semiempirical model has been used to correlate its solubility in scCO₂. The calculated results from this model have shown satisfactory agreement with the experimental data, with deviations reported to be between 4.54% and 30.84%. Such models are valuable tools for predicting solubility under different operational conditions and for the design and optimization of SFE processes.

Estimation of Partial Molar Volume in Supercritical Phases

Research in this area often focuses on simpler, related compounds. For instance, studies have been conducted on the solubility and partial molar volume of molecules like N,N-dimethylformamide diethyl acetal (B89532) in supercritical carbon dioxide kisti.re.kr. These studies typically involve experimental measurements of solubility at various temperatures and pressures, from which the partial molar volume can be estimated using thermodynamic models, such as the one developed by Kumar and Johnston kisti.re.kr. The lack of such data for 2,2'-Oxybis(N,N-diethylacetamide) highlights a gap in the current body of research and suggests an area for future investigation. The complex structure of 2,2'-Oxybis(N,N-diethylacetamide) compared to more commonly studied amides may present unique challenges in both experimental measurement and molecular modeling in supercritical fluid systems.

Mechanistic Insights into Extraction Selectivity

The extraction selectivity of 2,2'-Oxybis(N,N-diethylacetamide) and related diglycolamide-type ligands is a subject of significant interest, particularly in the context of separating trivalent actinides from lanthanides in nuclear fuel reprocessing. The mechanistic understanding of this selectivity arises from a combination of factors including the electronic properties of the donor atoms, the stereochemistry of the resulting metal-ligand complexes, and the influence of the solvent system.

Detailed studies on analogous compounds, such as N,N,N′,N′-Tetraoctyl-3,6-dioxaoctanediamide (DOODA), provide valuable insights that are applicable to 2,2'-Oxybis(N,N-diethylacetamide) due to their structural similarities. Both molecules possess two ether oxygen atoms and two amide carbonyl oxygen atoms that can act as donor sites for metal ion coordination tandfonline.comresearchgate.net. These ligands typically function as tetradentate extractants tandfonline.comresearchgate.net.

The selectivity for actinides over lanthanides is often attributed to the subtle differences in the nature of their bonding with the soft donor atoms of the ligand. While both series of f-elements are considered hard acids, actinides exhibit a slightly greater covalent character in their bonding with ligands compared to lanthanides. This difference is exploited by ligands containing soft donor atoms, though the oxygen donors in 2,2'-Oxybis(N,N-diethylacetamide) are hard.

Research on DOODA has shown that the extractability of actinides follows the order Pu(IV) > U(VI), Am(III) > Np(V) in nitric acid media tandfonline.comresearchgate.net. The extraction efficiency is also dependent on the concentration of nitric acid and the extractant researchgate.net. For lanthanides, it has been observed that ligands with smaller chelating angles, such as those in DOODA-type structures, tend to exhibit higher extraction capacities toward the smaller, heavier lanthanides acs.org. This selectivity is a result of the better fit of the smaller ions into the coordination cavity formed by the ligand.

The table below summarizes the extraction trends for a related compound, N,N,N′,N′-Tetraoctyl-3,6-dioxaoctanediamide (DOODA-C8), which provides a model for the expected behavior of 2,2'-Oxybis(N,N-diethylacetamide).

| Metal Ion | Extraction Trend in Nitric Acid | Extraction Trend in Perchloric Acid |

| Pu(IV) | Highest | Highest |

| U(VI) | High | Low |

| Am(III) | High | High |

| Np(V) | Moderate | Not specified |

| Lanthanides(III) | Generally lower than actinides | Not specified |

This table is based on data for the analogous compound N,N,N′,N′-Tetraoctyl-3,6-dioxaoctanediamide (DOODA-C8) tandfonline.comresearchgate.net.

Chemical Stability and Degradation Pathways of 2,2 Oxybis N,n Diethylacetamide

Investigation of Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of amides, such as 2,2'-Oxybis(N,N-diethylacetamide), in acidic conditions is a well-documented process that involves the cleavage of the resilient amide bond. pharmaguideline.comiipseries.org The reaction is catalyzed by the presence of an acid, which facilitates the breakdown of the molecule.

The mechanism of acid-catalyzed hydrolysis of amides typically begins with the protonation of the carbonyl oxygen. pearson.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate. Subsequently, a proton transfer from the oxygen to the nitrogen atom occurs, followed by the elimination of the amine as a leaving group, yielding a carboxylic acid. In the case of 2,2'-Oxybis(N,N-diethylacetamide), this process would lead to the cleavage of one or both of the amide linkages.

Studies on the acid-catalyzed hydrolysis of various amides, including N-ethylacetamide, have provided insights into the kinetics and mechanisms of this degradation pathway. researchgate.net The rate of hydrolysis is influenced by the structure of the amide and the reaction conditions.

Influence of Acid Concentration on Degradation Kinetics

The concentration of the acid plays a pivotal role in the kinetics of amide hydrolysis. Generally, an increase in acid concentration leads to an acceleration of the degradation rate, up to a certain point. Research on the acid-catalyzed hydrolysis of various amides has shown a direct relationship between the acid concentration and the rate of reaction. researchgate.net However, at very high acid concentrations, the activity of water can decrease, which may lead to a leveling off or even a decrease in the hydrolysis rate.

The table below illustrates the conceptual influence of acid concentration on the degradation rate constant of an amide, based on general principles of acid catalysis.

| Acid Concentration (M) | Relative Degradation Rate Constant (k) |

| 0.1 | 1.0 |

| 0.5 | 5.0 |

| 1.0 | 10.0 |

| 2.0 | 18.0 |

| 5.0 | 35.0 |

This table is illustrative and represents a hypothetical trend based on established chemical kinetics principles.

Oxidative Degradation Studies (e.g., by Hydroxyl Radicals)

Oxidative degradation is a significant pathway for the breakdown of organic molecules, and 2,2'-Oxybis(N,N-diethylacetamide) is no exception. Oxidizing agents, particularly highly reactive species like hydroxyl radicals (•OH), can initiate a cascade of reactions leading to the fragmentation of the molecule. nih.govresearchgate.net

Studies on the degradation of N,N-dimethylacetamide (DMAc), a structurally similar compound, have shown that hydroxyl radicals play a dominant role in its oxidative degradation. nih.govresearchgate.net The reaction mechanism often involves the abstraction of a hydrogen atom from the N-alkyl groups or the carbon adjacent to the ether oxygen.

Electron Transfer Processes in Amide Group Degradation

The degradation of the amide group can also proceed through electron transfer processes. In the presence of a suitable oxidant, an electron can be transferred from the amide, initiating its breakdown. Theoretical studies on the reactions of amides with radicals like •OH indicate that H-abstraction from the N-methyl groups is a dominant pathway. arabjchem.org This initial step can lead to the formation of various degradation products through a series of subsequent reactions.

Thermal Stability Assessments in Diverse Environments

The thermal stability of 2,2'-Oxybis(N,N-diethylacetamide) is a critical parameter, especially in applications where it might be exposed to elevated temperatures. While specific data for this compound is limited, studies on the thermal decomposition of the related compound N,N-dimethylacetamide (DMAc) indicate that decomposition occurs at high temperatures, typically above 160 °C. figshare.comaiche.orgacs.org The decomposition process can lead to the generation of various gaseous products.

A study on a polyimide synthesized using N,N-dimethylacetamide as a solvent indicated good thermal stability, with a degradation activation energy of 167 kJ/mol. researchgate.net This suggests that the amide solvent itself possesses a degree of thermal resilience.

Characterization of Degradation Products and By-products

The degradation of 2,2'-Oxybis(N,N-diethylacetamide) through hydrolysis, oxidation, or thermal stress can result in a variety of smaller molecules.

Under acidic hydrolysis, the primary degradation products would be diglycolic acid and diethylamine, resulting from the cleavage of the two amide bonds.

Oxidative degradation by hydroxyl radicals can lead to a more complex mixture of products. Based on studies of similar amides, potential byproducts could include N-ethylacetamide, diacetamide (B36884), and smaller carboxylic acids and amines resulting from the fragmentation of the parent molecule. rsc.org

Thermal decomposition of N,N-dimethylacetamide has been shown to produce gases, and similar products could be expected from 2,2'-Oxybis(N,N-diethylacetamide). figshare.com

The following table lists potential degradation products of 2,2'-Oxybis(N,N-diethylacetamide) based on different degradation pathways.

| Degradation Pathway | Potential Degradation Products |

| Acid-Catalyzed Hydrolysis | Diglycolic acid, Diethylamine |

| Oxidative Degradation | N-ethylacetamide, Diacetamide, Formic acid, Acetic acid, Diethylamine |

| Thermal Decomposition | Carbon monoxide, Carbon dioxide, Methane, Diethylamine |

Strategies for Enhancing Molecular Stability in Harsh Conditions

Several strategies can be employed to enhance the stability of amides like 2,2'-Oxybis(N,N-diethylacetamide) in harsh chemical and thermal environments.

To mitigate hydrolysis, controlling the pH of the environment is crucial. philadelphia.edu.jo Formulating the compound in non-aqueous solvents or in a solid form with low moisture content can also significantly reduce the rate of hydrolysis. iipseries.orgphiladelphia.edu.jo Chemical modification, such as increasing the steric hindrance around the amide bond, can also slow down hydrolytic degradation. lnct.ac.in

For preventing oxidative degradation, the use of antioxidants is a common and effective strategy. nih.gov Antioxidants can act by scavenging free radicals or by chelating metal ions that can catalyze oxidation reactions. iipseries.orgnih.gov Packaging the compound under an inert atmosphere, such as nitrogen, can also limit its exposure to oxygen and thus reduce oxidative degradation. lnct.ac.in

To improve thermal stability, the molecular structure can be modified to incorporate more thermally stable functional groups. For instance, the incorporation of aromatic rings or the formation of polymers can enhance thermal resistance. researchgate.net

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2,2'-Oxybis(N,N-diethylacetamide), and how should they be applied?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm hydrogen and carbon environments. For example, the ethyl and amide groups will show distinct splitting patterns (e.g., triplet for ethyl CH and quartet for CH) .

- Infrared Spectroscopy (IR): Identify key functional groups like the amide C=O stretch (~1650 cm) and ether C-O-C vibrations (~1100 cm). Prepare samples as KBr pellets or neat films.

- Mass Spectrometry (MS): Employ electron ionization (EI) or electrospray ionization (ESI) to determine molecular weight and fragmentation patterns. High-resolution MS can confirm the molecular formula.

Methodological Tip: Cross-validate results across techniques to resolve ambiguities (e.g., overlapping IR peaks).

Q. What safety protocols are critical when handling 2,2'-Oxybis(N,N-diethylacetamide) in laboratory settings?

Answer:

- Hazard Classification: Refer to GHS guidelines for skin corrosion (Category 1C) and eye irritation (Category 1). Use PPE including nitrile gloves, lab coats, and safety goggles .

- Ventilation: Work in a fume hood to avoid inhalation of vapors.

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Store in airtight containers away from oxidizers and moisture.

Note: Structural analogs like 2,2'-Oxybis(ethylamine) dihydrochloride require similar precautions .

Q. Which solvents are optimal for dissolving and storing 2,2'-Oxybis(N,N-diethylacetamide)?

Answer:

- Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal due to the compound’s amide and ether moieties.

- Hydrocarbon Avoidance: Protic solvents (e.g., water, alcohols) may induce hydrolysis over time.

- Supercritical CO: For advanced applications, solubility in supercritical CO has been modeled using the Chrastil equation, showing high miscibility at 9.2–15.2 MPa and 313–333 K .

Advanced Research Questions

Q. How can synthetic yields of 2,2'-Oxybis(N,N-diethylacetamide) be optimized in multi-step reactions?

Answer:

- Stepwise Synthesis: Use nucleophilic substitution to link diethylamine and chloroacetamide intermediates. Monitor reaction progress via thin-layer chromatography (TLC) .

- Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Data-Driven Tip: Optimize molar ratios (e.g., 1:2 for diethylamine:chloroacetyl chloride) to minimize byproducts .

Q. How can contradictions in reported solubility data across solvent systems be resolved experimentally?

Answer:

- Model Comparison: Apply semiempirical equations (Bartle vs. Chrastil) to solubility data. For supercritical CO, the Chrastil model showed <6% deviation from experimental values, outperforming Bartle’s method .

- Controlled Replication: Standardize temperature (±0.1 K) and pressure (±0.01 MPa) using high-precision equipment.

- Statistical Analysis: Use ANOVA to assess inter-laboratory variability in measurements.

Q. What computational strategies predict the reactivity of 2,2'-Oxybis(N,N-diethylacetamide) in biological systems?

Answer:

- Density Functional Theory (DFT): Calculate reaction pathways for hydrolysis or substitution. Optimize geometries at the B3LYP/6-31G* level.

- Molecular Docking: Simulate interactions with enzymes (e.g., acetylcholinesterase) using AutoDock Vina. Validate with experimental IC values .

- MD Simulations: Assess stability in aqueous environments (e.g., GROMACS with CHARMM force fields).

Q. How can binding affinities to biomolecules be quantified experimentally?

Answer:

- Isothermal Titration Calorimetry (ITC): Measure enthalpy changes during ligand-protein binding. Use low concentrations (µM range) to avoid saturation.

- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip and monitor association/dissociation kinetics with biomolecules.

- Fluorescence Quenching: Track changes in tryptophan emission upon interaction (e.g., Stern-Volmer analysis) .

Q. How should conflicting thermal stability data be addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.